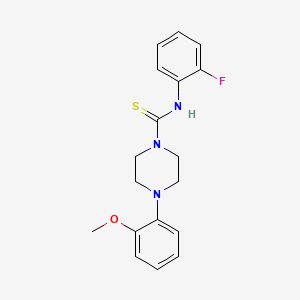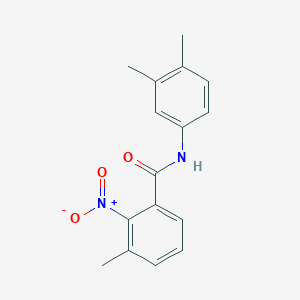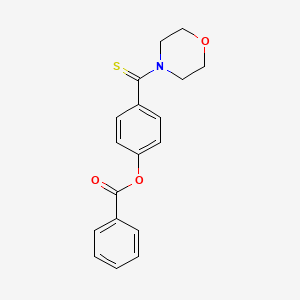![molecular formula C19H21ClN2O2 B5752684 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has shown promising results in the treatment of various autoimmune diseases and B-cell malignancies.
Mechanism of Action
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide is a potent and selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is involved in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. The inhibition of BTK by 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide prevents the activation of downstream signaling pathways and leads to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has been shown to have potent inhibitory effects on BTK activity, leading to the inhibition of B-cell receptor signaling and the proliferation of B-cells. In addition, 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has also been shown to induce apoptosis in B-cell malignancies, leading to cell death.
Advantages and Limitations for Lab Experiments
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in various biological processes. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain biological systems. In addition, it may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide. One potential direction is the development of combination therapies involving 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide and other inhibitors of B-cell receptor signaling. Another potential direction is the study of 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide in combination with immunotherapy agents, such as checkpoint inhibitors. In addition, the development of more potent and selective inhibitors of BTK may lead to the development of more effective therapies for autoimmune diseases and B-cell malignancies.
Synthesis Methods
The synthesis of 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide involves a multi-step process starting from readily available starting materials. The first step involves the reaction of 4-chlorobenzyl alcohol with piperidine in the presence of a base to form the corresponding piperidinylbenzyl alcohol. The next step involves the reaction of the piperidinylbenzyl alcohol with 4-chlorophenyl isocyanate to form the corresponding benzamide. The final step involves the purification of the product by column chromatography to obtain the desired compound.
Scientific Research Applications
4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has shown promising results in preclinical studies for the treatment of various autoimmune diseases and B-cell malignancies. It has been shown to inhibit B-cell receptor signaling and prevent the proliferation of B-cells. In addition, it has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide has also shown potential in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
properties
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-10-18(11-9-17)24-14-15-4-6-16(7-5-15)19(23)21-22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKXUKVCHCGKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5752608.png)
![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5752624.png)


![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)

![2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5752656.png)
![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)


![N-[6-(dimethylamino)hexyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5752694.png)

